1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: Lacks the fluorobenzyl group, resulting in different biological activities and properties.
1-(3-fluorophenyl)piperazine: Lacks the chlorophenyl group, leading to variations in its chemical reactivity and applications.
1-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine: Similar structure but with a different position of the fluorine atom, affecting its overall properties and interactions
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-4-2-6-17(12-15)21-9-7-20(8-10-21)13-14-3-1-5-16(19)11-14/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNKEKSEODNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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